molecular formula C10H4Cl2N2O4 B13407026 4,8-Dichloro-1,5-dinitronaphthalene

4,8-Dichloro-1,5-dinitronaphthalene

Cat. No.: B13407026
M. Wt: 287.05 g/mol
InChI Key: KDTOAZBMBSVITO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-1,5-dinitronaphthalene typically involves the nitration of 4,8-dichloronaphthalene. The process begins with the slow addition of naphthalene to a mixed acid (22% nitric acid, 58% sulfuric acid, 20% water) at 40°C. The temperature is then raised to 80°C over four hours, resulting in a mixture of 1,5- and 1,8-dinitronaphthalenes . Fractional crystallization or solvent extraction is used to separate the isomers, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloro-1,5-dinitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,8-Dichloro-1,5-dinitronaphthalene involves its interaction with molecular targets through its nitro and chloro groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of derivatives with specific biological or chemical activities .

Properties

Molecular Formula

C10H4Cl2N2O4

Molecular Weight

287.05 g/mol

IUPAC Name

1,5-dichloro-4,8-dinitronaphthalene

InChI

InChI=1S/C10H4Cl2N2O4/c11-5-1-3-7(13(15)16)10-6(12)2-4-8(9(5)10)14(17)18/h1-4H

InChI Key

KDTOAZBMBSVITO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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